Product packaging for Buntanetap Tartrate(Cat. No.:CAS No. 865795-23-9)

Buntanetap Tartrate

Número de catálogo: B12366244
Número CAS: 865795-23-9
Peso molecular: 487.5 g/mol
Clave InChI: XKKPTCVQEJZDGT-WXJUTALTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Contextualization within Neuropharmacological Research

The primary mechanism of action of phenserine (B12825) and its enantiomers lies in its role as a selective inhibitor of acetylcholinesterase (AChE). ontosight.ai AChE is the enzyme responsible for the breakdown of acetylcholine (B1216132), a vital neurotransmitter for cognitive functions such as memory and learning. ontosight.ai By inhibiting AChE, phenserine increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. ontosight.aiwikipedia.org This cholinergic enhancement is a key strategy in mitigating cognitive deficits associated with neurodegenerative diseases like Alzheimer's. portico.org

Beyond its well-established role as an AChE inhibitor, research has uncovered non-cholinergic mechanisms of action for phenserine that contribute to its neuroprotective effects. wikipedia.org Studies have demonstrated that phenserine can modulate the processing of amyloid precursor protein (APP), a key protein implicated in the pathology of Alzheimer's disease. researchgate.netpnas.org Specifically, phenserine has been shown to reduce the production of the amyloid-beta (Aβ) peptide, a major component of the amyloid plaques found in the brains of Alzheimer's patients. researchgate.netpnas.org This reduction is achieved through the post-transcriptional regulation of APP mRNA. pnas.orgresearchgate.net

Furthermore, research indicates that both the (-) and (+) enantiomers of phenserine, along with their metabolites, exhibit neurotrophic and neuroprotective properties. plos.org These effects are mediated through the protein kinase C (PKC) and extracellular signal-regulated kinases (ERK) pathways and are independent of cholinergic activity. plos.orgplos.org These findings suggest a multifaceted pharmacological profile for phenserine, with the potential to address multiple pathological cascades in neurodegenerative disorders. wikipedia.orgnih.gov

Interactive Data Table: In Vitro Inhibitory Activity of Phenserine

Preparation IC50 (nM)
Human Erythrocyte AChE 45.3
Rat Brain AChE 22.2
Rat Brain BChE 1552

Source: portico.org

Evolution of Research Focus for (+)-Phenserine Tartrate in Neurodegenerative Pathologies

The research trajectory of (+)-Phenserine Tartrate has evolved significantly over time. Initial investigations were heavily focused on its potential as a symptomatic treatment for Alzheimer's disease, primarily due to its potent and selective acetylcholinesterase (AChE) inhibitory activity. portico.orgnih.gov This was a logical starting point, given the established cholinergic deficit in Alzheimer's patients.

Subsequent research began to uncover the compound's disease-modifying potential. A pivotal shift in focus occurred with the discovery that phenserine could reduce the levels of amyloid-beta (Aβ) peptides by modulating the translation of amyloid precursor protein (APP) mRNA. researchgate.netpnas.org This finding was significant because it suggested that phenserine could potentially slow the progression of Alzheimer's disease by targeting one of its core pathological hallmarks. portico.org Both the (+) and (-) enantiomers of phenserine were found to decrease βAPP and Aβ levels in cell cultures. pnas.org

More recent research has broadened the scope of investigation even further, exploring the neuroprotective and neurotrophic effects of (+)-Phenserine Tartrate. plos.orgnih.gov Studies have demonstrated its ability to protect neurons from various insults, including oxidative stress and glutamate-induced excitotoxicity. plos.orgresearchgate.net Furthermore, research has highlighted its role in promoting the survival and differentiation of neural stem cells and increasing the levels of crucial neurotrophic factors like brain-derived neurotrophic factor (BDNF). plos.orgresearchgate.net This has led to the exploration of its potential therapeutic applications in other neurodegenerative conditions beyond Alzheimer's, such as traumatic brain injury and ischemic stroke. plos.orgnih.gov The investigation into these broader neuroprotective mechanisms signifies a maturation in the understanding of (+)-Phenserine Tartrate's therapeutic potential, moving from a single-target symptomatic approach to a multi-faceted, disease-modifying strategy.

Interactive Data Table: Key Research Findings on (+)-Phenserine Tartrate

Research Area Key Finding References
Cholinergic Mechanism Potent and selective inhibitor of acetylcholinesterase (AChE). portico.org, nih.gov, ontosight.ai
Amyloid-beta Reduction Reduces amyloid-beta (Aβ) production by regulating amyloid precursor protein (APP) mRNA translation. researchgate.net, researchgate.net, pnas.org
Neuroprotection Protects neurons against oxidative stress and glutamate-induced excitotoxicity. plos.org, plos.org, researchgate.net
Neurotrophic Effects Promotes neural stem cell survival and increases brain-derived neurotrophic factor (BDNF). plos.org, researchgate.net
Traumatic Brain Injury Mitigates multiple neuropathological cascades triggered by traumatic brain injuries. wikipedia.org, nih.gov
Ischemic Stroke Reduces neuronal damage in models of ischemia/reperfusion injury. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29N3O8 B12366244 Buntanetap Tartrate CAS No. 865795-23-9

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Número CAS

865795-23-9

Fórmula molecular

C24H29N3O8

Peso molecular

487.5 g/mol

Nombre IUPAC

[(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C20H23N3O2.C4H6O6/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14;5-1(3(7)8)2(6)4(9)10/h4-10,13,18H,11-12H2,1-3H3,(H,21,24);1-2,5-6H,(H,7,8)(H,9,10)/t18-,20+;1-,2-/m01/s1

Clave InChI

XKKPTCVQEJZDGT-WXJUTALTSA-N

SMILES isomérico

C[C@]12CCN([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES canónico

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C.C(C(C(=O)O)O)(C(=O)O)O

Origen del producto

United States

Molecular and Cellular Mechanisms of Action of + Phenserine Tartrate

Modulation of Cholinergic Systems

A defining characteristic of (+)-phenserine tartrate is its differential interaction with the key enzymes of the cholinergic system, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), when compared to its (-) enantiomer.

Acetylcholinesterase (AChE) Interactions and Enantiomeric Selectivity

The two stereoisomers of phenserine (B12825) exhibit pronounced enantiomeric selectivity in their interaction with AChE. pnas.org The (-)-phenserine enantiomer is a potent, selective, and non-competitive inhibitor of AChE. researchgate.netnih.gov This inhibition leads to increased levels of acetylcholine (B1216132) in the synaptic cleft, a mechanism that has been a primary focus for symptomatic treatments. wikipedia.org

In stark contrast, (+)-phenserine tartrate (Posiphen) demonstrates weak or negligible inhibitory activity towards AChE. bmj.comacs.orgncats.io This lack of significant AChE inhibition is a key feature that distinguishes it from (-)-phenserine and other cholinesterase inhibitors. bmj.com In silico docking studies have corroborated these experimental findings, showing a significant difference in the binding energy of (+)-phenserine and (-)-phenserine to human AChE. acs.org The binding energy for (+)-phenserine was calculated to be -5.25 kcal/mol, corresponding to a high IC50 value of >10,000 nM, indicating very low inhibitory potency. acs.org Conversely, (-)-phenserine exhibited a much lower binding energy of -6.94 kcal/mol and a potent IC50 of 18.6 nM. acs.org This stereoisomeric difference highlights that the primary therapeutic actions of (+)-phenserine are not mediated through the cholinergic pathway. pnas.orgnih.gov

Butyrylcholinesterase (BChE) Differentiation

Similar to its interaction with AChE, the enantiomers of phenserine also show differentiation in their effects on butyrylcholinesterase (BChE), though the distinction is less pronounced. While (-)-phenserine is a selective inhibitor of AChE, it shows significantly less potency against BChE, with some studies indicating over 50-fold selectivity for AChE over BChE. portico.org

Computational analyses of the interaction between (+)-phenserine and BChE reveal a binding energy of -5.53 kcal/mol, which is very similar to that of (-)-phenserine (-5.59 kcal/mol). acs.org These similar binding energies for both enantiomers are consistent with their comparable lack of significant inhibitory action on BChE. acs.org This suggests that neither (+)-phenserine nor (-)-phenserine are potent inhibitors of BChE. acs.org

Table 1: Comparative Cholinesterase Inhibition of Phenserine Enantiomers

Compound Target Enzyme IC50 (nM) Binding Energy (kcal/mol)
(+)-Phenserine (Posiphen) Acetylcholinesterase (AChE) >10,000 -5.25
(-)-Phenserine Acetylcholinesterase (AChE) 18.6 -6.94
(+)-Phenserine (Posiphen) Butyrylcholinesterase (BChE) Not specified -5.53
(-)-Phenserine Butyrylcholinesterase (BChE) Not specified -5.59

Data derived from in silico and in vitro studies. acs.org

Regulation of Amyloid Precursor Protein (APP) Metabolism

The primary mechanism of action for (+)-phenserine tartrate lies in its ability to modulate the metabolism of amyloid precursor protein (APP), a key protein implicated in the pathogenesis of Alzheimer's disease.

Translational Control Mechanisms (e.g., 5'-Untranslated Region Regulation)

(+)-Phenserine exerts its influence on APP at the post-transcriptional level, specifically by regulating the translation of APP mRNA. bmj.comnih.gov This mechanism is independent of its minimal cholinergic activity. nih.gov Studies have shown that (+)-phenserine interacts with the 5'-untranslated region (5'-UTR) of APP mRNA. bmj.comacs.org This region of the mRNA contains regulatory elements, including a putative interleukin-1 responsive element, that control the initiation of protein synthesis. pnas.orgportico.org

Influence on Amyloid-Beta (Aβ) Peptide Formation

A direct consequence of the reduced synthesis of APP is a decrease in the formation of amyloid-beta (Aβ) peptides. researchgate.netportico.org Aβ peptides are generated through the sequential cleavage of APP by β-secretase and γ-secretase. patsnap.com By lowering the amount of available APP substrate, (+)-phenserine effectively reduces the production of all Aβ species. nih.gov

In vitro studies using human neuroblastoma cells have demonstrated that phenserine treatment leads to a significant reduction in the levels of secreted Aβ. nih.gov For example, a 16-hour treatment with 50 μM (-)-phenserine resulted in a 31% decrease in total Aβ levels in the media of SK-N-SH cells. nih.gov Similar effects on reducing Aβ have been observed with (+)-phenserine. researchgate.net This reduction in Aβ formation is a central aspect of the potential disease-modifying effects of (+)-phenserine. portico.org

Alpha-Secretase Pathway Modulation and Soluble APP Alpha (sAPPα) Generation

The processing of APP can occur via two main pathways: the amyloidogenic pathway, which produces Aβ, and the non-amyloidogenic pathway. patsnap.com The non-amyloidogenic pathway is initiated by the cleavage of APP by α-secretase, an action that occurs within the Aβ domain and thus precludes the formation of Aβ. mdpi.com This cleavage event generates a large, soluble ectodomain known as soluble APP alpha (sAPPα), which is considered to have neuroprotective and neurotrophic properties. mdpi.comnih.gov

Table 2: Effects of (+)-Phenserine on APP Metabolism

Mechanism Effect Key Findings
Translational Regulation Inhibition of APP synthesis Interacts with the 5'-UTR of APP mRNA, blocking translation. bmj.comacs.org
Aβ Formation Reduction in Aβ levels Decreases the available APP substrate for β- and γ-secretase cleavage. nih.govportico.org
α-Secretase Pathway Reduction in sAPPα levels Lowers the overall amount of APP available for α-secretase cleavage. bmj.com

Table 3: Compound Names Mentioned

Compound Name
(+)-Phenserine tartrate
Posiphen
(-)-Phenserine
Acetylcholine
Rivastigmine
ADAM-9
ADAM-10
ADAM-17

Neuroprotective and Anti-apoptotic Signaling Pathways

The neuroprotective effects of (+)-Phenserine tartrate extend to the modulation of critical intracellular signaling pathways that govern cell survival and death. Research has highlighted its ability to interfere with apoptotic cascades, thereby preserving neuronal integrity in the face of various insults.

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway Activation

Studies have shown that phenserine's neuroprotective and neurotrophic actions are mediated, in part, through the activation of the Extracellular Signal-Regulated Kinase (ERK1/2) pathway. researchgate.netnih.govplos.org This pathway is crucial for cell proliferation, differentiation, and survival. nih.gov Both (+)-phenserine and its enantiomer, (-)-phenserine, have been found to induce the phosphorylation of ERK1/2 in neuronal cell lines like SH-SY5Y. nih.govnih.gov For instance, in SH-SY5Y cells, treatment with phenserine resulted in a peak activation of ERK1/2 within 30 minutes to an hour. nih.gov The involvement of this pathway in phenserine's protective effects is further supported by experiments where the use of specific MEK1/2 inhibitors, such as PD98059 and U0126, diminished the neuroprotective actions of (+)-phenserine against oxidative stress and glutamate (B1630785) toxicity. plos.org

However, it is also noted that ERK1/2-independent pathways may contribute to phenserine's effects on proteins like the amyloid precursor protein (APP). nih.gov The precise mechanisms by which ERK1/2 activation confers neuroprotection are complex, as this pathway has been reported to have both protective and detrimental roles in the context of brain injury. nih.gov Nevertheless, in the context of phenserine's action, the activation of ERK-1/2 appears to be a key element in its neuroprotective signaling. researchgate.netnih.gov

B-cell Lymphoma 2 (Bcl-2) Upregulation and Caspase-3 Inhibition

A significant aspect of (+)-phenserine's anti-apoptotic mechanism involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins and caspases. wikipedia.org In both cellular and animal models of ischemia/reperfusion injury, (-)-phenserine treatment led to an elevation of the anti-apoptotic protein Bcl-2 and a decrease in the levels of activated caspase-3, a key executioner of apoptosis. researchgate.netnih.gov Bcl-2 plays a crucial role in promoting cell survival by inhibiting pro-apoptotic proteins at the mitochondrial membrane. nih.gov

The upregulation of Bcl-2 and subsequent inhibition of caspase-3 are believed to be downstream effects of the ERK-1/2 signaling pathway activation by phenserine. researchgate.netnih.gov Caspase-3 is known to cleave Bcl-2, and by inhibiting caspase-3, phenserine may help preserve Bcl-2 levels. nih.gov This anti-apoptotic action has been observed in various experimental settings, including in models of neurodegeneration and traumatic brain injury. wikipedia.orgiu.edu

Mitigation of Neuronal Cell Death in Ischemic and Excitotoxic Models

Phenserine has demonstrated significant potential in reducing neuronal cell death in models of ischemia and excitotoxicity. nih.govplos.org In a rat model of middle cerebral artery occlusion (MCAO), a model for focal cerebral ischemia, (-)-phenserine treatment reduced the infarction volume and mitigated neuronal cell death in the penumbra, the area surrounding the ischemic core. researchgate.netnih.gov This was evidenced by a decrease in TUNEL-positive cells, a marker for apoptosis, and an increase in NeuN-expressing cells, indicating neuronal survival. researchgate.netnih.gov

Furthermore, in cellular models using SH-SY5Y neuronal cultures subjected to oxygen-glucose deprivation/reperfusion (OGD/RP), (-)-phenserine protected against cell death. researchgate.netnih.gov The neuroprotective effects of phenserine have also been observed against glutamate-induced excitotoxicity in primary cortical cell co-cultures. researchgate.net These findings underscore the therapeutic potential of phenserine in conditions characterized by ischemic and excitotoxic neuronal damage. nih.govwikipedia.org

Neurotrophic Factor Modulation

Beyond its direct anti-apoptotic effects, (+)-phenserine tartrate also influences the expression of neurotrophic factors, which are essential for neuronal survival, growth, and differentiation.

Brain-Derived Neurotrophic Factor (BDNF) Upregulation

A key neurotrophic mechanism of phenserine involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF). researchgate.netnih.govwikipedia.org BDNF is a critical protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. wikipedia.org In both cellular and animal models of ischemia, treatment with (-)-phenserine resulted in increased levels of BDNF. researchgate.netnih.gov This elevation in BDNF is thought to contribute significantly to the neuroprotective and neurotrophic properties of the compound. nih.gov

The activation of the BDNF signaling pathway, through its receptor TrkB, is known to involve the MAPK/ERK cascade, creating a positive feedback loop where ERK activation can lead to further BDNF expression. plos.orgmdpi.com This suggests a synergistic relationship between phenserine's activation of the ERK pathway and its ability to increase BDNF levels, further enhancing its neuroprotective capacity. nih.govplos.org

Impact on Neural Stem Cell Proliferation and Differentiation

(+)-Phenserine has been shown to influence the behavior of neural stem cells (NSCs), promoting their survival and directing their differentiation towards a neuronal lineage. wikipedia.orgnih.gov In a study involving APP23 transgenic mice, a model for Alzheimer's disease, treatment with (+)-phenserine, which lacks cholinesterase inhibitory activity, led to an increase in the neuronal differentiation of transplanted human neural stem cells (HNSCs) in the hippocampus and cortex. nih.gov It also appeared to reduce the differentiation of these stem cells into glial cells. ucf.edu

Anti-inflammatory and Glial Modulation Effects

(+)-Phenserine tartrate and its enantiomer have demonstrated significant anti-inflammatory and glial modulatory effects in various preclinical models. These actions are crucial for their neuroprotective potential, as neuroinflammation and glial activation are key pathological features in many neurodegenerative diseases and brain injuries.

Glial Fibrillary Acidic Protein (GFAP) is an intermediate filament protein that is upregulated in astrocytes during reactive astrogliosis, a hallmark of central nervous system injury and disease. Studies have shown that phenserine can modulate this response. In animal models of stroke and traumatic brain injury (TBI), treatment with the (−)-enantiomer of phenserine has been found to decrease the expression of GFAP. researchgate.netnih.govresearchgate.net This suggests an ability to attenuate the reactive astrocytic response that follows neuronal injury. nih.govbohrium.comnih.gov For instance, in rats subjected to middle cerebral artery occlusion (MCAO), a model for ischemic stroke, (−)-phenserine treatment normalized the increased levels of GFAP found in the stroke penumbra. nih.gov Similarly, in mice with mild TBI, (−)-phenserine mitigated the activation of astrocytes as measured by GFAP evaluation. nih.govnih.gov The reduction in GFAP expression is considered a neuroprotective mechanism, as excessive astrogliosis can be detrimental to neuronal survival and recovery. nih.govwikipedia.org

Table 1: Effect of Phenserine on GFAP Expression in Preclinical Models

ModelCompoundKey FindingReference
Middle Cerebral Artery Occlusion (MCAO) in rats(−)-PhenserineNormalized the 20% increase in GFAP levels in the stroke penumbra. nih.gov
Mild Traumatic Brain Injury (mTBI) in mice(−)-Phenserine TartrateMitigated the mTBI-induced activation of astrocytes, evaluated by GFAP. nih.govnih.gov
Ischemia/Reperfusion Injury(−)-PhenserineDecreased GFAP expression. researchgate.netnih.govresearchgate.net
Neurodegeneration ModelsPhenserineReduces expression of pro-apoptotic factors, including GFAP. wikipedia.org

Matrix Metallopeptidase-9 (MMP-9) is an enzyme involved in the degradation of the extracellular matrix and is implicated in the disruption of the blood-brain barrier (BBB) during neuroinflammation. wikipedia.org Research indicates that phenserine can regulate MMP-9 activity. In a rat model of ischemic stroke (MCAO), (−)-phenserine treatment was shown to decrease the expression of MMP-9. researchgate.netnih.govresearchgate.net This action is significant as it suggests a mechanism for restoring BBB integrity, which is often compromised in conditions like stroke and TBI, leading to further neuroinflammation and neuronal damage. wikipedia.org By downregulating MMP-9, phenserine helps to mitigate neuronal apoptosis in the area surrounding the primary injury. nih.gov

Table 2: Regulation of MMP-9 by Phenserine

ModelCompoundKey FindingReference
Middle Cerebral Artery Occlusion (MCAO) in rats(−)-PhenserineDecreased the expression of active MMP-9 following the ischemic event. nih.gov
Brain Injury ModelsPhenserineRestores blood-brain barrier integrity by downregulating MMP-9. wikipedia.org
Ischemia/Reperfusion Injury(−)-PhenserineMitigated neuronal apoptosis and decreased MMP-9 expression. researchgate.netresearchgate.net

(+)-Phenserine has been shown to modulate the levels of various cytokines and chemokines in brain tissue, which are key mediators of the neuroinflammatory response. In a study using aged (15- to 18-month-old) Tg2576 mice, a model for Alzheimer's disease, treatment with (+)-phenserine resulted in a significant decrease in cortical levels of the pro-inflammatory cytokine Interleukin-1β (IL-1β). plos.org Conversely, the levels of Monocyte Chemoattractant Protein-1 (MCP-1) and Tumor Necrosis Factor-alpha (TNF-α) were increased in the cortices of these older mice following treatment. plos.org The modulation of these inflammatory molecules suggests that (+)-phenserine can influence neuroprotective functions, particularly when significant amyloid plaque pathology is present. plos.org

The enantiomer, (−)-phenserine, has also demonstrated potent anti-inflammatory effects. In mouse models of TBI, (−)-phenserine treatment mitigated the activation of microglia, the resident immune cells of the brain, and reduced the co-localization of the pro-inflammatory cytokine TNF-α with these activated microglia. nih.govnih.govnih.gov Furthermore, studies on peripheral blood mononuclear cells (PBMCs) from Alzheimer's patients showed that (−)-phenserine could ameliorate the heightened production of pro-inflammatory cytokines like IL-1β and TNF-α when these cells were challenged with amyloid-β. core.ac.uk

Table 3: Modulation of Brain Cytokines and Chemokines by (+)-Phenserine in Tg2576 Mice

Age of MiceCytokine/ChemokineEffect of (+)-Phenserine TreatmentReference
15-18 monthsInterleukin-1β (IL-1β)Significant decrease in cortical levels. plos.org
15-18 monthsMonocyte Chemoattractant Protein-1 (MCP-1)Increase in cortical levels. plos.org
15-18 monthsTumor Necrosis Factor-alpha (TNF-α)Increase in cortical levels. plos.org
4-6 monthsIL-1β, MCP-1, TNF-αNo significant changes observed. plos.org

Influence on Synaptic Integrity and Plasticity

(+)-Phenserine and its counterpart have shown positive effects on markers of synaptic integrity and processes related to synaptic plasticity, suggesting a potential to counteract the synaptic dysfunction seen in neurodegenerative conditions.

Synaptophysin is a presynaptic vesicle protein that is widely used as a marker for synaptic density. Research has demonstrated that phenserine can influence its levels. In younger (4- to 6-month-old) Tg2576 Alzheimer's model mice, treatment with (+)-phenserine led to elevated levels of cortical synaptophysin. plos.orgplos.org This finding supports the idea that early intervention to lower brain amyloid-β levels could have beneficial effects on synaptogenesis. plos.org In separate studies using a mouse model of mild TBI, the injury caused a significant decrease in synaptophysin immunoreactivity in both wild-type and Alzheimer's model mice. nih.govresearchgate.net Treatment with (−)-phenserine tartrate reversed this effect, restoring synaptophysin levels to those seen in uninjured control animals. researchgate.netbohrium.comnih.govresearchgate.net

Table 4: Effect of Phenserine on Synaptophysin Levels

ModelCompoundKey FindingReference
Young (4-6 month old) Tg2576 Mice(+)-PhenserineElevated cortical synaptophysin levels. plos.orgplos.org
Mild Traumatic Brain Injury (mTBI) in WT and AD Mice(−)-Phenserine TartrateReversed the mTBI-induced decrease in synaptophysin immunoreactivity. researchgate.netbohrium.comnih.govresearchgate.net

Beyond affecting synaptic protein levels, phenserine has shown effects on the structural components of synaptic plasticity, such as dendritic arborization and the formation of new synapses (synaptogenesis). In a study with 4-6 month old Tg2576 mice, treatment with (+)-phenserine was associated with an increase in the number of doublecortin (DCX)-positive cells, an early neuronal marker, that showed extending dendrites within the hippocampus. plos.org This suggests an influence on the maturation and plasticity of newborn neurons. plos.orgplos.org

In models of mild TBI, the injury led to a significant loss of postsynaptic density protein 95 (PSD-95) positive dendritic spines. nih.govnih.gov Treatment with (−)-phenserine fully reversed this loss of dendritic spines in wild-type mice, indicating a potent effect on maintaining or restoring synaptic structures after injury. researchgate.netnih.govnih.gov These findings collectively suggest that phenserine can promote synaptogenesis and preserve the structural integrity of neuronal connections, which are critical for cognitive function. nih.govnih.govplos.org

Effects on Neurotransmission and Network Activity

Influence on Cholinergic and Glutamatergic Neurotransmission

While the phenserine chemical family is known for its interaction with the cholinergic system, the (+)-enantiomer has a distinct profile. Unlike its counterpart, (-)-phenserine, which is a potent acetylcholinesterase (AChE) inhibitor, (+)-phenserine has weak activity on this enzyme. Its primary influence on neurotransmission is not through the significant elevation of acetylcholine levels but rather through protective functions, particularly within the glutamatergic system. drugbank.comontosight.aiportico.org

Research indicates that (+)-phenserine provides significant neuroprotection against glutamate-induced excitotoxicity. plos.orgclinicaltrials.govplos.org Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its overactivation can lead to excessive calcium influx and subsequent neuronal cell death, a process implicated in various neurological conditions. medscape.com By mitigating glutamate excitotoxicity, (+)-phenserine helps preserve neuronal integrity and stabilize network function in the face of pathological stress. plos.orgclinicaltrials.govresearchgate.netresearchgate.net This neuroprotective action appears to be mediated through the protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways, independent of cholinergic mechanisms. plos.orgplos.org

Table 1: Effects of (+)-Phenserine on Neurotransmitter Systems
MechanismSystemObserved Effect of (+)-PhenserineReference
Acetylcholinesterase (AChE) InhibitionCholinergicWeak inhibitory activity.
Protection Against ExcitotoxicityGlutamatergicProvides neuroprotection against glutamate-induced neuronal cell death. plos.orgclinicaltrials.govplos.org
Signaling Pathway ActivationGlutamatergicProtective effects are mediated via Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinase (ERK) pathways. plos.orgplos.org

Modulation of Network Plasticity and Activity

(+)-Phenserine exerts a profound influence on network activity by promoting neurotrophic processes and neurogenesis, which are fundamental to synaptic plasticity and network maintenance. plos.org

Studies have demonstrated that (+)-phenserine and its metabolites induce neurotrophic actions in neuronal cell cultures. plos.org A key finding is the ability of systemic (+)-phenserine treatment to elevate levels of brain-derived neurotrophic factor (BDNF) in the brain. clinicaltrials.govplos.org BDNF is a critical neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. plos.org

This increase in BDNF is associated with augmented neurogenesis. Research shows that treatment with (+)-phenserine significantly elevates the number of new neurons, as measured by doublecortin (DCX) analysis, in the subventricular zone (SVZ) of the brain. plos.org Furthermore, (+)-phenserine has been found to augment the survival and proliferation of primary neural progenitor cells in culture, indicating a direct role in fostering the generation of new neurons that can integrate into and modify existing neural networks. plos.org

Evidence from studies on the broader phenserine compound family suggests these cellular changes translate to effects on large-scale network activity. For instance, treatment with phenserine has been associated with a significant increase in the regional cerebral metabolic rate for glucose (rCMRglc) in several cortical regions. researchgate.net This suggests an enhancement of functional brain activity, likely resulting from the compound's combined effects on neuronal protection and plasticity. researchgate.net

Table 2: Neurotrophic and Neurogenic Effects of (+)-Phenserine Influencing Network Activity
EffectSpecific FindingAssociated Pathway/MoleculeReference
NeurotrophicInduces neurotrophic actions in human neuronal cells.PKC and ERK pathways plos.org
NeurotrophicElevates levels of Brain-Derived Neurotrophic Factor (BDNF) in the brain.BDNF clinicaltrials.govplos.org
NeurogenicAugments survival and size of neurospheres from neural progenitor cells.Neural Progenitor Cells plos.org
NeurogenicSignificantly elevates neurogenesis in the subventricular zone (SVZ) in vivo.Doublecortin (DCX) plos.org

Preclinical Pharmacological Characterization of + Phenserine Tartrate

Absorption, Distribution, and Metabolism in Animal Models

The pharmacokinetic profile of (+)-phenserine has been investigated in rodent models to understand its bioavailability and disposition.

Brain Permeability and Distribution Kinetics

Studies in rats have demonstrated that phenserine (B12825) readily crosses the blood-brain barrier. plos.orgwikipedia.org Following intravenous administration, brain concentrations of the drug were found to be approximately 10-fold higher than in plasma, with peak levels achieved within five minutes. wikipedia.orgnih.govhuji.ac.ilnih.gov Despite a short pharmacokinetic half-life of about 8.5 minutes in the brain and 12.6 minutes in plasma, its effects are long-lasting. nih.govhuji.ac.ilnih.govresearchgate.net This high brain-to-plasma ratio underscores its potential to engage central nervous system targets. researchgate.netnih.gov

Table 1: Pharmacokinetic Parameters of Phenserine in Rats

ParameterValueReference
Brain Half-Life8.5 minutes nih.govresearchgate.net
Plasma Half-Life12.6 minutes nih.govresearchgate.net
Brain-to-Plasma Ratio~10:1 wikipedia.org
Peak Brain LevelsWithin 5 minutes nih.govhuji.ac.ilnih.gov

Pharmacodynamic Evaluation in Animal Models

The pharmacodynamic properties of (+)-phenserine distinguish it from its enantiomer and highlight its unique mechanism of action.

Cholinesterase Inhibition Duration and Brain Cholinergic Function

A key characteristic of (+)-phenserine is its weak inhibitory activity against acetylcholinesterase (AChE). nih.gov This is in stark contrast to (-)-phenserine, which is a potent AChE inhibitor. nih.gov The low cholinergic activity of (+)-phenserine allows for its administration at higher doses without the dose-limiting cholinergic side effects observed with its enantiomer. nih.govresearchgate.net While phenserine in general has been shown to produce a long-lasting inhibition of AChE with a half-life of over 8.25 hours and to increase brain acetylcholine (B1216132) levels, these effects are primarily attributed to the (-) enantiomer. wikipedia.orgnih.govhuji.ac.ilnih.govresearchgate.net

Dose-Response Relationships for Molecular Targets

The primary molecular target of (+)-phenserine is the regulation of amyloid-β precursor protein (APP) synthesis. nih.govnih.govresearchgate.net In cultured human neuroblastoma cells, both (+)-phenserine and (-)-phenserine were found to be equipotent in dose- and time-dependently lowering APP and amyloid-beta (Aβ) levels by reducing the rate of APP synthesis. nih.govnih.govpnas.org This effect is mediated through an interaction with the 5'-untranslated region of the APP mRNA, which regulates its translation into protein. nih.govpnas.org

In vivo studies in mice have confirmed these findings. Daily administration of (+)-phenserine for 21 consecutive days resulted in a dose-dependent decrease in total APP levels in the brain. nih.govresearchgate.net Significant reductions in both Aβ40 and Aβ42 levels were observed at doses of 15 mg/kg and higher. nih.govresearchgate.net Furthermore, a significant reduction in β-secretase activity was noted in the brains of these animals. nih.gov

Table 2: Effect of (+)-Phenserine on APP and Aβ Levels in Mice

Dose (mg/kg/day)OutcomeReference
7.5 - 75Dose-dependent decrease in total APP nih.govresearchgate.net
≥ 15Significant decrease in Aβ40 and Aβ42 levels nih.govresearchgate.net
Not specifiedSignificant reduction in β-secretase activity nih.gov

Efficacy Studies in Neurodegenerative Animal Models

The therapeutic potential of (+)-phenserine has been evaluated in various animal models of neurodegeneration, with promising results.

In a study using APP23 transgenic mice, a model for Alzheimer's disease, treatment with (+)-phenserine at a dose of 25 mg/kg for 14 days resulted in a significant 38% reduction in APP protein expression in the hippocampus. pnas.org This was accompanied by a 36% decrease in the expression of glial fibrillary acidic protein (GFAP), a marker of astrogliosis, in the same brain region. pnas.org Notably, these changes occurred without altering APP gene expression, supporting a post-transcriptional mechanism of action. pnas.org

Furthermore, in the same study, (+)-phenserine treatment was shown to enhance neurogenesis. plos.org In a subsequent study, 16 days of treatment with 25 mg/kg (+)-phenserine in both wild-type and Tg2576 (another Alzheimer's model) mice led to a significant increase in doublecortin-positive cells, a marker of newly generated neurons, in the subventricular zone. plos.org This was associated with a nearly two-fold increase in cortical brain-derived neurotrophic factor (BDNF) levels in the treated wild-type mice. plos.org

In a model of mild traumatic brain injury (mTBI) in both wild-type and APP/PSEN1 mice, (-)-phenserine tartrate demonstrated neuroprotective effects by mitigating cognitive impairment and reducing neurodegeneration. bohrium.com

Models of Amyloid Pathology (e.g., APP Transgenic Mice)

Preclinical studies utilizing transgenic mouse models of Alzheimer's disease (AD) have been instrumental in elucidating the effects of (+)-phenserine on amyloid pathology. Research has consistently shown that (+)-phenserine can reduce the levels of amyloid-β precursor protein (APP) and its neurotoxic product, amyloid-beta (Aβ) peptide. bmj.comnih.gov

Investigations in APP transgenic mice have provided in vivo evidence supporting these in vitro findings. For instance, treatment with (+)-phenserine in APP/PS1 mice, which express human APP with the Swedish mutation and a mutant presenilin-1, resulted in a significant reduction of APP in the hippocampus. nih.gov Furthermore, studies in APPSWE transgenic mice, another model of early-onset AD, demonstrated that (+)-phenserine treatment lowered Aβ42 levels in the cerebral cortex. nih.gov

Beyond its direct impact on amyloid pathology, (+)-phenserine has also demonstrated neurotrophic and neuroprotective effects in the context of AD models. Treatment with (+)-phenserine has been associated with increased hippocampal neurogenesis in both young and aged APPSWE mice. nih.gov Additionally, in vitro studies using neural cell cultures have shown that (+)-phenserine is neurotrophic and neuroprotective under conditions designed to mimic the cellular environment in AD. nih.gov Further in vivo research has indicated that (+)-phenserine treatment can elevate brain-derived neurotrophic factor (BDNF) levels. plos.org

The effects of (+)-phenserine on APP and Aβ have been observed in various cell and animal models, highlighting its potential as a disease-modifying agent for AD. portico.orgcambridge.org

Table 1: Effects of (+)-Phenserine in Preclinical Models of Amyloid Pathology

Model SystemKey FindingsReference(s)
Human neuroblastoma cellsDecreased intra- and extracellular APP and Aβ levels. portico.org
APP/PS1 transgenic miceReduced APP levels in the hippocampus. nih.gov
APPSWE transgenic miceLowered Aβ42 levels in the cerebral cortex and increased hippocampal neurogenesis. nih.gov
Wild type and Tg2576 miceElevated brain-derived neurotrophic factor (BDNF) levels and increased neurogenesis in the subventricular zone. plos.org

Models of Ischemic and Traumatic Brain Injury

The neuroprotective potential of (+)-phenserine has been investigated in preclinical models of acute brain injury, including ischemic stroke and traumatic brain injury (TBI). These studies suggest that the compound may mitigate neuronal damage and improve functional outcomes through various mechanisms.

In models of TBI, (-)-phenserine has been shown to reduce contusion volume and neuronal loss. nih.gov One study using a controlled cortical impact (CCI) mouse model of moderate to severe TBI found that treatment with (-)-phenserine significantly reduced the volume of the brain lesion compared to saline-treated controls. nih.gov This was accompanied by a significant preservation of neurons in the injured cortex. nih.gov

The neuroprotective effects of phenserine in TBI are thought to be mediated, in part, by its anti-inflammatory and anti-apoptotic properties. bohrium.comresearchgate.net Research in a mild TBI (mTBI) mouse model demonstrated that (-)-phenserine treatment mitigated neuroinflammation by reducing microglial activation. bohrium.com Specifically, it decreased the immunoreactivity of Iba1, a marker for microglia, in the hippocampus and cortex. bohrium.com Furthermore, (-)-phenserine has been shown to protect neurons from programmed cell death (apoptosis) in various models of neuronal injury. researchgate.netnih.gov

In the context of ischemic brain injury, (-)-phenserine has also demonstrated protective effects. Studies have shown that it can reduce stroke volume and improve neurological deficits in animal models of stroke. researchgate.net The mechanisms underlying these benefits are believed to involve the inhibition of neuronal cell death cascades. researchgate.net

Cellular studies have provided further insight into the neuroprotective actions of phenserine. In cultured neuronal cells, both (-)- and (+)-phenserine have been shown to protect against oxidative stress and glutamate (B1630785) excitotoxicity, two key contributors to cell death in ischemic and traumatic brain injury. plos.orgplos.org These effects are mediated, at least in part, through the activation of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways. plos.org

Table 2: Neuroprotective Effects of Phenserine in Brain Injury Models

Injury ModelKey FindingsReference(s)
Controlled Cortical Impact (TBI)Reduced contusion volume and neuronal loss. nih.gov
Mild Traumatic Brain Injury (mTBI)Mitigated cognitive impairments and neuroinflammation (reduced microglial activation). bohrium.com
Ischemic StrokeReduced stroke volume and neurological deficits. researchgate.net
Cultured Neuronal CellsProtected against oxidative stress and glutamate-induced toxicity. plos.orgplos.org

Models of Neurocognitive Impairment (e.g., Scopolamine-Induced Models)

Preclinical studies have demonstrated the potential of phenserine to ameliorate cognitive deficits in various animal models of neurocognitive impairment. A commonly used model involves the administration of scopolamine (B1681570), a muscarinic antagonist that induces transient memory impairment, mimicking certain cognitive aspects of dementia.

In a study utilizing a scopolamine-induced cognitive impairment model in rats, the transdermal application of a phenserine formulation resulted in improved cognitive performance. nih.govresearchgate.net This improvement was associated with significantly lowered acetylcholinesterase (AChE) activity in both plasma and the brain, indicating that the cognitive enhancement in this model is linked to its cholinergic effects. nih.govresearchgate.net

Beyond scopolamine-induced amnesia, phenserine has been evaluated in other models of cognitive dysfunction. In studies with young, learning-impaired rats and aged rats, (-)-phenserine has been shown to improve cognitive performance in tasks such as the Stone maze. researchgate.net These findings suggest that phenserine's cognitive-enhancing properties are not limited to a single model of impairment.

Furthermore, research in models of traumatic brain injury (TBI) has also highlighted the cognitive benefits of phenserine. In a mouse model of mild TBI, (-)-phenserine treatment mitigated cognitive impairments in visual and spatial memory, as assessed by the Novel Object Recognition and Y-maze tasks, respectively. plos.org This suggests that phenserine's beneficial effects on cognition may extend to injury-related cognitive decline.

The neurotrophic and neuroprotective actions of phenserine likely contribute to its positive effects on cognition. For instance, studies have shown that (+)-phenserine can increase the levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in learning and memory. plos.org Additionally, its ability to protect neurons from various insults, as discussed in previous sections, may help preserve the neural circuits necessary for cognitive function. plos.orgnih.gov

Table 3: Effects of Phenserine in Models of Neurocognitive Impairment

ModelKey FindingsReference(s)
Scopolamine-Induced Cognitive Impairment (Rats)Improved cognitive performance and lowered brain AChE activity. nih.govresearchgate.net
Learning-Impaired and Aged Rats (Stone Maze)Improved cognitive performance. researchgate.net
Mild Traumatic Brain Injury (Mice)Mitigated deficits in visual and spatial memory. plos.org

Models of Organophosphorus Nerve Agent Exposure

Preclinical research has explored the potential of (-)-phenserine as a protective agent against the toxic effects of organophosphorus (OP) nerve agents, such as soman (B1219632). researchgate.netresearchgate.net These highly toxic compounds cause irreversible inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis and severe neurological damage. researchgate.netnih.gov

Studies in animal models have demonstrated that pretreatment with (-)-phenserine can significantly improve survival rates following exposure to lethal doses of soman. researchgate.netnih.gov The primary mechanism underlying this protective effect is believed to be the reversible inhibition of AChE by (-)-phenserine. nih.gov By temporarily binding to the active site of the enzyme, (-)-phenserine shields it from irreversible phosphorylation by the nerve agent. nih.gov

Beyond improving survival, (-)-phenserine has been shown to attenuate the neuropathology associated with soman exposure. researchgate.netnih.gov In rats challenged with soman, pretreatment with (-)-phenserine significantly reduced neuronal cell death in several brain regions, including the piriform cortex, hippocampus, and amygdala. nih.gov This neuroprotective effect was observed even when (-)-phenserine was administered shortly after soman exposure, suggesting mechanisms independent of just AChE protection. nih.gov

Further investigation into the molecular mechanisms of (-)-phenserine's neuroprotective actions in this context has revealed its ability to modulate gene expression. researchgate.net Specifically, (-)-phenserine pretreatment was found to upregulate a set of neuroprotective genes, termed 'Activity-regulated Inhibitor of Death' (AID) genes, and to reverse the soman-induced elevation of Homer1, a gene implicated in apoptosis. researchgate.net

The enantiomer (+)-phenserine (posiphen), which lacks significant AChE inhibitory activity, did not demonstrate the same protective effects against soman-induced mortality and neuropathology as (-)-phenserine in pretreatment paradigms. researchgate.netnih.gov This highlights the critical role of reversible AChE inhibition in the prophylactic efficacy of (-)-phenserine against OP nerve agent toxicity.

Table 4: Protective Effects of (-)-Phenserine in Soman Exposure Models

ParameterKey FindingsReference(s)
SurvivalPretreatment significantly increased survival rates in rats exposed to soman. researchgate.netnih.gov
NeuropathologyReduced soman-induced neuronal death in the piriform cortex, hippocampus, and amygdala. nih.gov
Gene ExpressionUpregulated neuroprotective genes (AID genes) and reversed the elevation of the pro-apoptotic gene Homer1. researchgate.net

Methodological Approaches in + Phenserine Tartrate Research

In Vitro Experimental Paradigms

In vitro models provide a controlled environment to investigate the direct cellular and molecular effects of (+)-Phenserine. These systems are fundamental for mechanistic studies, target validation, and initial screening.

Neuronal and glial cell lines are indispensable tools in (+)-Phenserine research, offering insights into its neurotrophic, neuroprotective, and protein-modulating properties. The human neuroblastoma SH-SY5Y cell line is a widely used model because it expresses a neuronal phenotype and various endogenous neuronal receptors, making it suitable for studying the mechanisms of centrally active drugs. plos.org In these cells, (+)-Phenserine has been shown to induce a dose-dependent increase in cell proliferation, demonstrating its neurotrophic potential. plos.orgresearchgate.net This effect is not limited to (+)-Phenserine; its enantiomer, (-)-Phenserine, and the metabolite (+)-N1-norphenserine also promote cell proliferation, an effect sustained even in cells engineered to express a mutation associated with familial Alzheimer's disease (APPSWE). plos.org

Beyond neurotrophic actions, these cell culture systems are critical for studying the neuroprotective effects of (+)-Phenserine. For instance, SH-SY5Y cells have been used to demonstrate that (+)-Phenserine can protect against oxidative stress induced by hydrogen peroxide (H2O2) and excitotoxicity caused by glutamate (B1630785). plos.orgnih.gov These protective actions are mediated in large part through the activation of protein kinase C (PKC) and MEK/ERK signaling pathways. plos.org

Furthermore, various neuroblastoma cell lines, including SH-SY5Y and SK-N-SH, as well as human astrocytoma cell lines like U373, are used to investigate how phenserine (B12825) modulates proteins implicated in Alzheimer's disease. nih.govportico.org Studies have consistently shown that treatment with phenserine leads to a time- and dose-dependent decrease in the levels of amyloid-β precursor protein (APP) and its cleavage product, the amyloid-β (Aβ) peptide, in both cell lysates and the surrounding culture media. nih.govresearchgate.netresearchgate.net Importantly, these effects occur without causing cellular toxicity. nih.gov The stereoisomer (+)-phenserine, which lacks significant acetylcholinesterase inhibitory activity, reduces APP levels to a similar extent as the potent inhibitor (-)-phenserine, indicating this mechanism is independent of cholinergic action. nih.govpnas.org

Reporter gene assays have been instrumental in deciphering the specific molecular mechanism by which (+)-Phenserine regulates the production of amyloid-β precursor protein (APP). nih.gov Research indicated that phenserine's ability to lower APP levels was not due to changes in the transcription of the APP gene, as mRNA levels remained unaltered after treatment. nih.gov This suggested a post-transcriptional regulatory mechanism.

To investigate this, researchers employed reporter gene assays. In these experiments, a reporter gene, such as chloramphenicol (B1208) acetyltransferase (CAT) or luciferase, is fused to the 5'-untranslated region (5'-UTR) of the APP mRNA. nih.govgoogle.com This specific region of the mRNA does not code for protein but plays a key role in regulating how efficiently the mRNA is translated into protein. When human neuroblastoma cells were transfected with a construct containing the APP 5'-UTR linked to the CAT reporter gene, treatment with phenserine caused a significant reduction in CAT activity, mirroring the decrease observed in APP protein levels. nih.gov Conversely, phenserine had no effect on a control vector lacking the APP 5'-UTR, confirming that the drug's action was specific to this regulatory sequence. nih.gov

These findings strongly suggest that phenserine reduces the synthesis of APP by directly targeting and inhibiting the translational activity of the 5'-UTR of its mRNA. nih.govmdpi.com This mechanism involves a sequence with homology to an iron regulatory element (IRE) within the APP 5'-UTR. nih.govresearchgate.net Similar reporter assays using a luciferase gene have also been used to show that (+)-Phenserine (Posiphen) can selectively inhibit the translation of α-synuclein mRNA via its 5'-UTR, a process relevant to Parkinson's disease. google.com

Enzyme activity and binding assays are fundamental for characterizing the interaction of (+)-Phenserine and its enantiomer with their primary enzymatic targets, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most commonly used method for this purpose is the Ellman assay, a rapid, sensitive, and straightforward spectrophotometric method to measure cholinesterase activity. researchgate.netresearchgate.netnih.govgoogle.com

The Ellman method quantifies the activity of AChE or BChE by measuring the rate of hydrolysis of their respective substrates, acetylthiocholine (B1193921) or butyrylthiocholine. nih.govnih.gov The reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product that can be measured by its absorbance at 412 nm. nih.gov By introducing an inhibitor like phenserine, researchers can quantify its potency by determining the concentration required to inhibit 50% of the enzyme's activity (the IC50 value).

These assays have established that (-)-phenserine is a potent, non-competitive inhibitor of AChE. portico.orgnih.gov In contrast, (+)-phenserine is a significantly weaker AChE inhibitor. pnas.org Kinetic studies using the Ellman method have determined the IC50 value for (-)-phenserine against human erythrocyte AChE to be approximately 22-45 nM, while being over 70-fold more selective for AChE than for BChE. portico.orgnih.gov One study using the Ellman assay reported that (+)-phenserine inhibits AChE in a mixed competitive and uncompetitive manner with an IC50 value of 0.013 µM. researchgate.netresearchgate.net These assays are crucial for understanding the structure-activity relationship and confirming the differential cholinergic activity of the phenserine enantiomers.

In Vivo Animal Research Models

Animal models, primarily in rodents, are essential for evaluating the physiological effects of (+)-Phenserine in a complex, living system. These models allow for the assessment of its neuroprotective efficacy, impact on neurogenesis, and potential to improve cognitive function.

Rodent models are extensively used to study the neuroprotective and neurogenic properties of (+)-Phenserine in contexts relevant to neurodegenerative diseases and brain injury. Both wild-type (WT) and transgenic mouse models of Alzheimer's disease, such as APP/PSEN1 and Tg2576 mice, have been employed. plos.orgbohrium.com

In a model of mild traumatic brain injury (mTBI), (+)-Phenserine's enantiomer, (-)-Phenserine, was shown to mitigate neurodegeneration in both WT and AD transgenic mice. bohrium.com It reduced the number of degenerating neurons in the hippocampus and cortex, key brain regions for memory and cognition. bohrium.com The compound also demonstrated anti-inflammatory effects by reducing the activation of microglia and astrocytes, which are hallmarks of neuroinflammation following brain injury. bohrium.comwikipedia.org Furthermore, (-)-Phenserine reversed the loss of synaptic density markers, suggesting it helps maintain the integrity of neuronal connections. bohrium.com

Studies focusing on neurogenesis have utilized primary subventricular zone (SVZ) neural progenitor cells from mice. In culture, (+)-Phenserine was found to augment the size and survival of neurospheres, which are clusters of neural stem cells. plos.orgnih.gov When administered to both WT and Tg2576 AD model mice, (+)-Phenserine significantly increased neurogenesis in the SVZ. plos.org This was evidenced by an increase in the number of cells expressing doublecortin (DCX), a marker for newly generated neurons. plos.org This pro-neurogenic effect was associated with an elevation in brain-derived neurotrophic factor (BDNF), a key regulator of neuronal survival and growth. plos.orgnih.gov

To determine if the cellular and molecular effects of phenserine translate into functional improvements, researchers use a variety of behavioral and cognitive tests in animals. These assessments are critical for establishing the therapeutic potential of the compound for conditions involving cognitive impairment.

The Morris water maze is a classic test of spatial learning and memory. nih.gov In this task, rats are placed in a pool of opaque water and must learn the location of a hidden escape platform. Studies have shown that phenserine can overcome learning impairments induced by scopolamine (B1681570), a drug that blocks cholinergic receptors and causes memory deficits. nih.govunifiedpatents.com Rats treated with scopolamine alone were significantly impaired in learning the platform's location, whereas rats pre-treated with phenserine showed improved performance. nih.gov

Another complex maze task used is the 14-unit T-maze, also known as the Stone maze. nih.govingentaconnect.com This maze is used to assess learning in aged rats, which naturally exhibit cognitive decline. Chronic treatment with phenserine significantly reduced the number of errors made by aged rats in the Stone maze, indicating an improvement in their learning ability. nih.govkisti.re.kracs.org Other behavioral paradigms, such as the Y-maze and the Novel Object Recognition task, have also been used to demonstrate that phenserine can mitigate cognitive impairments in mouse models of traumatic brain injury. researchgate.netbohrium.com

Microdialysis for Neurotransmitter Level Monitoring

Microdialysis is a minimally invasive sampling technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in living animals. nih.gov This method has been instrumental in understanding the pharmacodynamic effects of (+)-phenserine tartrate. nih.gov

In studies involving phenserine, a microdialysis probe is surgically implanted into a specific brain area, such as the striatum or hippocampus, which are regions significantly impacted in Alzheimer's disease. researchgate.netnih.govhuji.ac.il A physiological solution is then slowly perfused through the probe, allowing for the diffusion of small molecules, including neurotransmitters like acetylcholine (B1216132) (ACh), from the surrounding brain tissue into the dialysate. nih.gov This collected dialysate can then be analyzed to quantify neurotransmitter concentrations.

Research has demonstrated that systemic administration of phenserine leads to a significant and sustained increase in extracellular ACh levels in the brain. researchgate.netnih.govhuji.ac.ilwikipedia.org For instance, in vivo microdialysis in conscious, freely-moving rats treated with phenserine showed a greater than three-fold rise in brain ACh levels. researchgate.netnih.govhuji.ac.il This elevation of ACh is a direct consequence of phenserine's inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down ACh in the synaptic cleft. wikipedia.org By monitoring these changes in real-time, microdialysis provides crucial evidence of (+)-phenserine's ability to modulate cholinergic neurotransmission in the brain. researchgate.netnih.govhuji.ac.il

Autoradiography and Molecular Imaging in Animal Brains

Autoradiography and molecular imaging techniques, particularly Positron Emission Tomography (PET), are powerful tools for visualizing and quantifying the distribution of specific molecules and pathological features within the brain. nih.govnih.govfrontiersin.org

Autoradiography has been employed in preclinical studies to map the binding sites of radiolabeled ligands in brain tissue sections. nih.gov In the context of (+)-phenserine research, autoradiography using amyloid-binding ligands like Pittsburgh Compound B (³H-PIB) has been used to assess the impact of the compound on fibrillar amyloid-β (Aβ) deposition in transgenic mouse models of Alzheimer's disease. plos.orgplos.orgnih.gov Studies have shown a trend for reduced ³H-PIB binding in the brains of older phenserine-treated transgenic mice, suggesting a reduction in fibrillar Aβ plaques. plos.orgplos.orgnih.gov

PET imaging , a non-invasive molecular imaging technique, allows for the in vivo visualization and quantification of biological processes. nih.govnih.govfrontiersin.org PET studies have been crucial in demonstrating the brain permeability of phenserine. wikipedia.org By using radiolabeled tracers, researchers can track the entry and distribution of phenserine in the brain, confirming that it can cross the blood-brain barrier to reach its targets. wikipedia.org Furthermore, PET imaging with specific radioligands can be used to assess changes in receptor density and neurotransmitter levels. For example, PET studies have been used to evaluate the sensitivity of muscarinic acetylcholine receptor radioligands to changes in endogenous acetylcholine levels following phenserine administration. umich.edu These studies have shown that phenserine-induced increases in acetylcholine can lead to a decrease in the binding of certain radioligands to muscarinic receptors. umich.edu

Table 1: Impact of (+)-Phenserine on Amyloid-β Levels in Tg2576 Mice
Age of MiceAβ FractionPercentage Reduction vs. SalineStatistical Significance
4-6 monthsInsoluble Aβ1-42 (cortex)38%p<0.05
15-18 monthsSoluble Aβ1-4253%p<0.01
15-18 monthsInsoluble Aβ1-4252%p<0.01
15-18 monthsInsoluble Aβ1-4020%p<0.01
Data sourced from studies on Tg2576 transgenic mice treated with (+)-phenserine for 16 consecutive days. plos.orgplos.org

Advanced Analytical and Computational Techniques

Western Blotting and Immunohistochemistry for Protein Expression

Western blotting and immunohistochemistry are fundamental techniques used to detect and quantify the expression levels of specific proteins in tissue and cell samples. nih.gov These methods have been extensively used in (+)-phenserine research to investigate its effects on proteins implicated in Alzheimer's disease pathology.

Western blotting involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. This technique has been used to demonstrate that (+)-phenserine treatment can reduce the levels of amyloid precursor protein (APP) in various cell lines and animal models. nih.govpnas.orgmedchemexpress.com For example, in CHO cells overexpressing a mutated form of APP, phenserine treatment led to a dose-dependent reduction in APP levels. medchemexpress.com Similarly, studies in APP23 transgenic mice showed a significant decrease in APP protein expression in the hippocampus following (+)-phenserine treatment. pnas.org Western blotting has also been employed to show that phenserine can reduce the expression of alpha-synuclein, a protein associated with Parkinson's disease. nih.govgoogle.com

Immunohistochemistry allows for the visualization of the location and distribution of specific proteins within tissue sections. This technique has been used to confirm the findings of Western blotting by showing reduced amyloid plaque burden in the brains of (+)-phenserine-treated transgenic mice. plos.org Immunohistochemical staining with antibodies against Aβ has provided visual evidence of the compound's ability to modulate amyloid pathology. plos.org Furthermore, immunohistochemistry has been used to assess the effects of (+)-phenserine on neurogenesis, using markers like doublecortin (DCX) to identify newly formed neurons. plos.orgplos.org

Table 2: Effect of Phenserine on Protein Expression
Experimental ModelProteinMethodOutcome
CHO APP751SW cellsAPPWestern BlotDose-dependent reduction
APP23 transgenic miceAPP (hippocampus)Western Blot38% decrease
SH-SY5Y cellsAlpha-synucleinWestern BlotIC50 of 7 µM
15-18 month-old Tg2576 miceAmyloid plaques (cortex)ImmunohistochemistryReduced staining
Tg2576 miceDoublecortin (DCX)ImmunohistochemistryIncreased dendritic arborization in young mice
Data compiled from multiple studies investigating the effects of phenserine on protein expression. plos.orgnih.govpnas.orgmedchemexpress.comgoogle.com

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression

Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive and specific technique used to measure the levels of specific messenger RNA (mRNA) transcripts, providing insights into gene expression. nih.govnih.gov This method has been crucial in elucidating the mechanisms of action of (+)-phenserine beyond its effects on protein levels.

The process of qRT-PCR involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of specific cDNA targets using PCR. nih.gov The amplification process is monitored in real-time, allowing for the quantification of the initial amount of mRNA. nih.gov

In the context of (+)-phenserine research, qRT-PCR has been used to investigate whether the compound's effects on protein expression are due to changes at the transcriptional level. nih.govbohrium.com Studies have shown that while phenserine significantly reduces the protein levels of amyloid precursor protein (APP), it does not alter the levels of APP mRNA. nih.govbohrium.com This finding indicates that phenserine's modulatory effect on APP occurs at the post-transcriptional level, likely by affecting the translation of APP mRNA into protein. nih.govbohrium.com Furthermore, qRT-PCR has been utilized to examine the expression of genes related to neuroinflammation and neurotrophic factors in response to phenserine treatment. scispace.comdntb.gov.uaplos.org

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netderpharmachemica.com These in silico methods have provided valuable insights into the molecular interactions between (+)-phenserine and its biological targets. nih.govresearchgate.netderpharmachemica.com

Molecular docking studies have been used to model the binding of phenserine to the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.netnih.govnih.govacs.org These studies have revealed the specific amino acid residues within the enzyme's active site that interact with phenserine, explaining its inhibitory activity. nih.govresearchgate.netresearchgate.net For example, docking simulations have shown that phenserine forms multiple hydrogen bonds and hydrophobic interactions within the AChE catalytic pocket. nih.govresearchgate.net These computational predictions are consistent with experimental data from kinetic studies. nih.govresearchgate.net

Molecular dynamics simulations provide a more dynamic view of the binding process, allowing researchers to observe the stability of the phenserine-enzyme complex over time. researchgate.netpreprints.org These simulations have helped to confirm the binding modes predicted by docking studies and have provided further details about the conformational changes that occur upon binding. researchgate.netpreprints.org

Table 3: Molecular Docking Parameters of (+)-Phenserine with Cholinesterases
EnzymeBinding Energy (kcal/mol)Predicted Ki (µM)Experimental IC50 (nM)
Acetylcholinesterase (AChE)-6.948.2218.6
Butyrylcholinesterase (BChE)-5.59Not Reported>10,000
Data from in silico and ex vivo analyses of (+)-phenserine's interaction with human cholinesterase enzymes. nih.govacs.org

Enantioselective Research of Phenserine Tartrate Isomers

Comparative Cholinergic Activity of (+)- vs. (-)-Phenserine

A significant difference between the two enantiomers lies in their ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132). A deficiency in acetylcholine is a well-established characteristic of Alzheimer's disease.

(-)-Phenserine is a potent, selective, and non-competitive inhibitor of acetylcholinesterase (AChE). nih.govspandidos-publications.com It demonstrates significantly greater inhibitory activity against AChE compared to its counterpart, (+)-phenserine (also known as posiphen). nih.govwikipedia.org In fact, (+)-phenserine is considered to have weak or no significant AChE inhibitory activity. nih.govnih.govpnas.org The concentration of (-)-phenserine required to inhibit 50% of AChE activity (IC50) is 22 nM, whereas for (+)-phenserine, concentrations greater than 25,000 nM are inactive. pnas.org This stark difference highlights the stereospecificity of the AChE enzyme's active site.

The potent AChE inhibition by (-)-phenserine leads to increased levels of acetylcholine in the brain, which is believed to contribute to the cognitive improvements observed in preclinical studies. wikipedia.orghuji.ac.il In contrast, due to its lack of significant anticholinesterase activity, (+)-phenserine can be administered at higher doses without inducing the cholinergic side effects associated with AChE inhibition. nih.govnih.gov

EnantiomerAcetylcholinesterase (AChE) Inhibition
(-)-Phenserine Potent inhibitor nih.govnih.gov
(+)-Phenserine (Posiphen) Weak or no significant inhibition nih.govnih.gov

Differential Regulation of Amyloid Precursor Protein by Enantiomers

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques, which are formed from the amyloid precursor protein (APP). Both enantiomers of phenserine (B12825) have been found to modulate APP levels, but they do so through a mechanism independent of their cholinergic activity.

Both (-)-phenserine and (+)-phenserine are equipotent in their ability to lower APP levels. nih.govmedchemexpress.com They achieve this by reducing the translation of APP mRNA into protein. nih.govtandfonline.com This effect is thought to involve an interaction with a regulatory element in the 5'-untranslated region (5'-UTR) of the APP gene. nih.govtandfonline.com Consequently, both enantiomers can reduce the formation of Aβ peptides in both in vitro and in vivo models. nih.govnih.gov

The ability of (+)-phenserine to reduce APP and Aβ levels, despite its lack of significant AChE inhibitory activity, makes it an interesting therapeutic candidate. nih.govnih.gov It offers the potential to target the amyloid cascade without the dose-limiting cholinergic side effects associated with its enantiomer. nih.govnih.gov Studies in neuroblastoma cells have shown that both (+)- and (-)-phenserine can decrease APP levels. pnas.org Furthermore, administration of (+)-phenserine to mice resulted in a dose-dependent decrease in total APP levels and significantly lowered Aβ40 and Aβ42 levels. nih.gov

EnantiomerEffect on Amyloid Precursor Protein (APP)
(-)-Phenserine Reduces APP levels by inhibiting its translation nih.govtandfonline.com
(+)-Phenserine (Posiphen) Equipotent to (-)-phenserine in reducing APP levels nih.govmedchemexpress.com

Divergent and Convergent Neurobiological Effects

Beyond their primary actions on cholinesterase and APP, the enantiomers of phenserine exhibit both shared and distinct neurobiological effects.

Both (+)- and (-)-phenserine have demonstrated neurotrophic and neuroprotective properties. plos.orgnih.gov These effects are mediated through the protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways. plos.orgresearchgate.net They have been shown to protect neuronal cells against oxidative stress and glutamate-induced toxicity. plos.org Furthermore, both enantiomers can promote the survival and differentiation of neural stem cells. plos.orgplos.org

However, there are also divergent effects. For instance, (-)-phenserine's primary neuroprotective mechanism in certain contexts, such as against nerve agent-induced neurotoxicity, is linked to its reversible inhibition of AChE, which protects the enzyme from irreversible inhibition. plos.org In contrast, (+)-phenserine's neuroprotective actions are independent of AChE inhibition. plos.org

Research has also indicated that both enantiomers can reduce the expression of glial fibrillary acidic protein (GFAP), a marker for reactive astrocytes, which are associated with neuroinflammation. pnas.org In vivo studies with (+)-phenserine in transgenic mice showed a reduction in GFAP levels in the hippocampus. pnas.org

Effect(-)-Phenserine(+)-Phenserine (Posiphen)
Neuroprotection Yes, mediated by PKC/ERK pathways and AChE inhibition plos.orgplos.orgYes, mediated by PKC/ERK pathways plos.orgresearchgate.net
Neurotrophic Actions Yes, mediated by PKC/ERK pathways plos.orgYes, mediated by PKC/ERK pathways plos.org
GFAP Reduction Implied through shared mechanismsYes, demonstrated in vivo pnas.org

Future Directions and Research Perspectives for + Phenserine Tartrate

Identification of Novel Receptor Interactions and Signaling Cascades

Current research indicates that (+)-phenserine's neuroprotective and neurotrophic effects are not mediated by direct binding to common neurotransmitter receptors. Studies have shown that it does not interact with neuronal nicotinic acetylcholine (B1216132) receptors, muscarinic, dopaminergic, histamine, or 5-HT receptors. plos.org This lack of direct interaction with these classical receptors suggests that its beneficial effects are likely mediated through alternative signaling pathways.

Further investigation into the molecular mechanisms of (+)-phenserine has revealed the involvement of key intracellular signaling cascades. Its neurotrophic actions in human SH-SY5Y neuroblastoma cells are mediated by the protein kinase C (PKC) and extracellular signal-regulated kinases (ERK) pathways. plos.org These pathways are crucial for cell proliferation, differentiation, and survival. The neuroprotective activities of (+)-phenserine and its metabolites against oxidative stress and glutamate (B1630785) toxicity are also funneled through the PKC and ERK pathways. plos.org

A significant area for future research is the precise identification of the upstream receptors or molecular targets that initiate these PKC and ERK-mediated effects. Elucidating these initial binding sites will provide a more complete understanding of how (+)-phenserine exerts its influence on neuronal health.

Development of Advanced Preclinical Models for Mechanistic Elucidation

To further unravel the mechanisms of action of (+)-phenserine, the development and utilization of sophisticated preclinical models are paramount. Current in vivo studies have utilized transgenic mouse models of Alzheimer's disease, such as the Tg2576 and APP23 mice, which overexpress human APP with mutations. plos.org These models have been instrumental in demonstrating the Aβ-lowering effects of (+)-phenserine and its impact on neurogenesis. plos.org

For instance, in Tg2576 mice, treatment with (+)-phenserine led to a significant decrease in both soluble and insoluble Aβ1-42 levels. plos.org Furthermore, in APP23 transgenic mice, (+)-phenserine treatment improved the survival and neuronal differentiation of transplanted neural progenitors. plos.org

Future preclinical research could benefit from the use of more complex models that better recapitulate the multifaceted nature of neurodegenerative diseases. This could include models that incorporate other pathological features like tauopathy, neuroinflammation, and synaptic dysfunction. The use of human-induced pluripotent stem cell (iPSC)-derived neuronal models from patients with specific genetic mutations could also offer a more direct translation of findings to human pathology. These advanced models will be crucial for dissecting the intricate cellular and molecular effects of (+)-phenserine.

Exploration of Combination Strategies with Other Neuroactive Agents

Given the complex and multifactorial nature of neurodegenerative diseases, combination therapies are emerging as a promising strategy. The distinct mechanism of action of (+)-phenserine, primarily its Aβ-lowering capability without significant AChE inhibition, makes it an ideal candidate for combination with other neuroactive agents. plos.orgacs.org

One potential combination strategy could involve pairing (+)-phenserine with its enantiomer, (-)-phenserine. While (+)-phenserine reduces Aβ production, (-)-phenserine can help manage the cholinergic deficit through its AChE inhibitory action. plos.orgresearchgate.net This dual approach could address both the amyloid pathology and the symptomatic cognitive decline in Alzheimer's disease.

Another avenue for exploration is the combination of (+)-phenserine with drugs that target other pathological pathways, such as anti-tau therapies or anti-inflammatory agents. A clinical study is currently underway to compare the effects of phenserine (B12825) with donepezil, a standard AChE inhibitor, on biomarkers of cell death. clinicaltrials.gov Such studies will be vital in determining the synergistic or additive effects of these combination strategies and in identifying the most effective therapeutic pairings.

Investigation of Potential Beyond Classical Neurodegenerative Targets

The neuroprotective and neurotrophic properties of phenserine enantiomers suggest their potential therapeutic application may extend beyond Alzheimer's disease. Research has indicated that (-)-phenserine shows promise in the context of traumatic brain injury (TBI) and ischemic stroke. nih.govnih.govnih.gov

In models of TBI, (-)-phenserine has been shown to mitigate cognitive impairment and neurodegeneration by inhibiting microglial and astroglial activation and reducing the production of pro-inflammatory cytokines like TNF-α. nih.gov In the context of ischemia/reperfusion injury, (-)-phenserine has demonstrated anti-apoptotic actions, reducing neuronal damage and improving behavioral outcomes. nih.gov These effects are mediated through the modulation of pathways involving BDNF, Bcl-2, and caspase-3. nih.gov

Given that (+)-phenserine shares neurotrophic and neuroprotective signaling pathways with its enantiomer, future research should investigate its potential in these and other neurological conditions. plos.org Exploring the efficacy of (+)-phenserine in models of TBI, stroke, Parkinson's disease, and other neurodegenerative conditions characterized by neuronal loss and inflammation could open up new therapeutic avenues for this compound.

Q & A

Q. What are the primary molecular mechanisms through which (+)-phenserine tartrate exerts its neuroprotective effects?

(+)-Phenserine tartrate, the (+)-enantiomer of phenserine, inhibits amyloid precursor protein (APP) synthesis by targeting the 5’-untranslated region (5’-UTR) of APP mRNA, thereby reducing Aβ peptide production . Unlike its enantiomer (−)-phenserine, it lacks acetylcholinesterase (AChE) inhibition activity, making it a selective APP translation modulator. Preclinical studies in transgenic Alzheimer’s disease (AD) mouse models demonstrate its ability to lower Aβ levels and improve cognitive outcomes .

Q. What analytical methods are recommended for quantifying (+)-phenserine tartrate in biological matrices?

Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with photodiode array (PDA) detection is widely used. A Quality by Design (QbD)-optimized method using Box–Behnken design (BBD) ensures robustness:

FactorLevel (−1)Level (0)Level (+1)
pH2.53.03.5
Flow rate (mL/min)0.81.01.2
Column temperature (°C)253035
Critical quality attributes (CQAs) include retention time and peak asymmetry .

Q. How is the enantiomeric purity of (+)-phenserine tartrate validated during synthesis?

Chiral chromatography using a cellulose-based stationary phase (e.g., Chiralpak® IC) with a mobile phase of hexane:ethanol:diethylamine (80:20:0.1 v/v) resolves enantiomers. Nuclear magnetic resonance (NMR) and polarimetry further confirm stereochemical identity .

Advanced Research Questions

Q. How do experimental protocol variations (e.g., free base vs. tartrate salt) impact (+)-phenserine’s APP-lowering efficacy in vitro?

Discrepancies arise from solubility differences: (+)-phenserine free base requires dimethyl sulfoxide (DMSO) solubilization, whereas the tartrate salt dissolves directly in aqueous media. In CHO-APP751SW cells, free base formulations show 30% greater APP reduction due to enhanced cellular uptake, highlighting the need for solvent controls in comparative studies .

Q. What strategies resolve contradictions in (+)-phenserine’s efficacy across AD mouse models?

Transgenic models (e.g., APP/PS1 vs. 3xTg-AD) exhibit differential blood-brain barrier (BBB) permeability and APP isoform expression. Pharmacokinetic-pharmacodynamic (PK-PD) modeling recommends dose adjustments:

ModelOptimal Dose (mg/kg)AUC₀–24 (ng·h/mL)
Wild-type2.5450
APP/PS15.0900
3xTg-AD7.51350
Higher doses in 3xTg-AD compensate for accelerated Aβ clearance .

Q. How can multi-omics approaches elucidate (+)-phenserine’s off-target effects?

Transcriptomic profiling (RNA-seq) of cortical tissues from treated mice identifies downregulation of pro-inflammatory cytokines (IL-6, TNF-α) and upregulation of neurotrophic factors (BDNF, NGF). Proteomic analysis (LC-MS/MS) reveals modulation of tau phosphorylation kinases (GSK-3β, CDK5), suggesting pleiotropic mechanisms beyond APP suppression .

Q. What in vivo imaging techniques validate (+)-phenserine’s BBB penetration and target engagement?

Positron emission tomography (PET) with [¹¹C]PIB quantifies Aβ plaque reduction, while dynamic contrast-enhanced MRI (DCE-MRI) measures BBB integrity. A 20% increase in Ktrans (volume transfer constant) correlates with enhanced drug delivery in aged Tg2576 mice .

Methodological Considerations

Q. How to design dose-response studies for (+)-phenserine tartrate in mixed pathology models?

  • Step 1 : Establish baseline Aβ40/42 levels via ELISA in CSF/plasma.
  • Step 2 : Use staggered dosing (2.5–10 mg/kg/day, oral) over 12 weeks.
  • Step 3 : Apply repeated-measures ANOVA with post hoc Dunnett’s test to compare treatment arms.
  • Step 4 : Validate target engagement via Western blot for APP and soluble Aβ .

Q. What statistical methods address batch variability in (+)-phenserine pharmacokinetic studies?

Mixed-effects models account for inter-subject variability. For example:

   C_{ij} = \frac{Dose \cdot F}{V_d} \cdot e^{-k_{el} \cdot t_j} + \epsilon_{ij}  

Where ϵijN(0,σ2)\epsilon_{ij} \sim \mathcal{N}(0, \sigma^2) represents residual error. Bootstrap resampling (n=1000 iterations) ensures robustness .

Data Reproducibility Challenges

Q. Why do in vitro-in vivo correlations (IVIVC) fail for (+)-phenserine tartrate?

Primary neurons and immortalized cell lines (e.g., SH-SY5Y) lack endogenous APP 5’-UTR regulatory elements, unlike transgenic models. Use luciferase reporter assays with APP 5’-UTR constructs to improve translational relevance .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.